
5-Bromo-1-phenyl-1H-benzoimidazole molecular
structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
5-Bromo-1-phenyl-1H-

benzoimidazole

Cat. No.: B1280724 Get Quote

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-1-phenyl-1H-
benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

and characterization of 5-Bromo-1-phenyl-1H-benzoimidazole. Benzimidazole derivatives are

a critical class of heterocyclic compounds widely recognized as "privileged scaffolds" in

medicinal chemistry due to their diverse pharmacological activities. This document details the

physicochemical properties, spectroscopic data, and a representative synthetic protocol for 5-
Bromo-1-phenyl-1H-benzoimidazole, serving as a vital resource for researchers engaged in

drug discovery and materials science.

Molecular Structure and Physicochemical
Properties
5-Bromo-1-phenyl-1H-benzoimidazole is an aromatic heterocyclic compound featuring a

benzene ring fused to a phenyl-substituted imidazole ring, with a bromine atom attached to the

benzene moiety. The substitution pattern is crucial for its chemical reactivity and biological

interactions.
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The key quantitative data for this compound are summarized in the table below for easy

reference.

Property Data Reference

Molecular Formula C₁₃H₉BrN₂ [1]

Molecular Weight 273.13 g/mol [1]

CAS Number 221636-18-6 [1]

Canonical SMILES
C1=CC=C(C=C1)N2C=NC3=C

2C=CC(=C3)Br
[1]

InChI

InChI=1S/C13H9BrN2/c14-10-

6-7-13-12(8-10)15-9-16(13)11-

4-2-1-3-5-11/h1-9H

[1]

InChIKey
OCVMHOYOAZUGSK-

UHFFFAOYSA-N
[1]

Predicted pKa 3.61 ± 0.10 [1]

Storage Conditions
Room Temperature, Sealed in

Dry Conditions
[1]

Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular

structure. While a complete, published dataset for this specific isomer is not readily available,

the expected spectral characteristics can be reliably inferred from closely related analogs and

fundamental principles.

Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. For 5-Bromo-1-phenyl-1H-
benzoimidazole, the spectrum is expected to show:

Aromatic C-H Stretching: Peaks typically appear above 3000 cm⁻¹.
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C=N Stretching: A characteristic absorption for the imidazole ring is expected around 1615-

1630 cm⁻¹. The related compound, 5-bromo-2-phenyl-1H-benzimidazole, shows this peak at

1617 cm⁻¹.[2]

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of

the benzene and imidazole rings.

Absence of N-H Stretch: Critically, unlike its 1H-benzimidazole precursor, this N-substituted

compound will lack the broad N-H stretching band typically seen around 3400 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the hydrogen environments.

The expected signals would include multiplets in the aromatic region (typically δ 7.0-8.0

ppm) corresponding to the protons on the phenyl ring and the substituted benzene ring of the

benzimidazole core. The absence of a highly deshielded N-H proton signal (often seen >12

ppm in unsubstituted benzimidazoles) is a key indicator of successful N-phenylation.[2]

¹³C NMR: The carbon NMR spectrum should display 13 distinct signals for each unique

carbon atom, unless symmetry results in overlapping peaks. The aromatic and heterocyclic

carbons are expected to resonate in the δ 110-155 ppm range.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.

Molecular Ion Peak: The calculated molecular weight is 273.13 Da.[1] High-resolution mass

spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at approximately m/z

274.0022. The related isomer, 5-bromo-2-phenyl-1H-benzimidazole, has a calculated [M+H]⁺

of 273.0022, with an experimental value found at 273.0019.[2]

Isotopic Pattern: A defining feature in the mass spectrum will be the isotopic pattern of

bromine. Due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes, the spectrum

will exhibit two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a

definitive signature for a monobrominated compound.

Experimental Protocols: Synthesis
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The synthesis of 5-Bromo-1-phenyl-1H-benzoimidazole can be effectively achieved via a

two-step process: first, the formation of the 5-bromobenzimidazole core, followed by N-

arylation.

Step 1: Synthesis of 5-Bromo-1H-benzimidazole
Intermediate
This step involves the condensation of a substituted o-phenylenediamine with a one-carbon

synthon.

Reactants:

4-Bromo-1,2-benzenediamine (1.0 eq)

Trimethyl orthoformate (excess, as reagent and solvent)

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

To a solution of 4-bromo-1,2-benzenediamine in N,N-dimethylformamide (DMF), add

trimethyl orthoformate.

Concentrate the mixture, then add a catalytic amount of concentrated hydrochloric acid.

Stir the reaction mixture at room temperature for approximately 1 hour, monitoring

completion by Thin-Layer Chromatography (TLC).

Upon completion, dilute the mixture with deionized water and neutralize to pH 7 using a

saturated aqueous solution of sodium bicarbonate.

Extract the product with ethyl acetate.

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield 5-bromo-1H-benzimidazole.[3]
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Step 2: N-Arylation via Palladium-Catalyzed Buchwald-
Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, suitable for

coupling the benzimidazole intermediate with an aryl halide.[4][5]

Reactants & Reagents:

5-Bromo-1H-benzimidazole (1.0 eq)

Iodobenzene or Bromobenzene (1.2 eq)

Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (e.g., 1-2 mol%)

Phosphine Ligand: Xantphos (e.g., 2-4 mol%)

Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (2.0 eq)

Solvent: Anhydrous Toluene or Dioxane

Procedure:

In a glovebox or under an inert atmosphere (e.g., Argon), add the palladium catalyst and

the phosphine ligand to a dry reaction vessel (e.g., a Schlenk tube).

Add the anhydrous solvent and stir for 10-15 minutes to form the active catalyst complex.

Add 5-bromo-1H-benzimidazole, the aryl halide, and the base to the reaction vessel.

Seal the vessel and heat the mixture with stirring (e.g., 100-110 °C) for 12-24 hours.

Monitor the reaction progress by TLC or GC-MS.

After completion, cool the reaction to room temperature. Dilute the mixture with a solvent

like ethyl acetate and filter through a pad of Celite to remove inorganic salts.

Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium

sulfate and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel to obtain pure 5-
Bromo-1-phenyl-1H-benzoimidazole.[1]

Visualization of Synthetic & Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and structural

confirmation of 5-Bromo-1-phenyl-1H-benzoimidazole.
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Synthesis Pathway
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Caption: Synthetic and analytical workflow for 5-Bromo-1-phenyl-1H-benzoimidazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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